![molecular formula C14H16N2O4 B4741375 N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4741375.png)
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide, also known as BPAP, is a novel compound that has gained attention for its potential therapeutic applications. BPAP is a synthetic compound that belongs to the family of benzodioxole derivatives, which have been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide is not fully understood. However, it has been shown to interact with the dopamine and serotonin systems in the brain. This compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. This compound has also been shown to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including neuroprotection and immune modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects. In addition, this compound has been shown to improve immune function and increase the production of natural killer cells.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide. One area of research is to further investigate its potential therapeutic applications, including its use in the treatment of depression, anxiety, and schizophrenia. Another area of research is to investigate its mechanism of action and how it interacts with various cellular pathways. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability and half-life. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, this compound has been shown to have anti-inflammatory effects and can improve immune function. These findings suggest that this compound has a wide range of potential therapeutic applications.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(14(18)16-6-2-1-3-7-16)15-10-4-5-11-12(8-10)20-9-19-11/h4-5,8H,1-3,6-7,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNBSCXIUGKUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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